tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Overview
Description
tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a bromine substituent. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The brominated pyrazole undergoes cyclization with a pyridine derivative to form the pyrazolopyridine core.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the desired compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions
Major Products:
- Substituted pyrazolopyridine derivatives.
- Oxidized or reduced forms of the parent compound.
- Carboxylic acid derivative from ester hydrolysis .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology and Medicine:
- Investigated for its potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs).
- Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Similar structure but with an additional iodine substituent, which may alter its reactivity and biological activity.
tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Chlorine substituent instead of bromine, leading to different chemical and biological properties.
Uniqueness:
- The presence of the bromine atom in tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate provides unique reactivity, particularly in nucleophilic substitution reactions.
- The tert-butyl ester group enhances the compound’s stability and solubility, making it suitable for various applications in research and industry .
Biological Activity
Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 1234616-46-6) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.14 g/mol. The compound features a bromine atom at the 3-position of the pyrazolo ring and a tert-butyl ester at the carboxylate position, contributing to its lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves the bromination of pyrazolo[3,4-b]pyridine derivatives followed by esterification reactions. A common synthetic route includes:
- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.
- Esterification : Reacting the resulting acid with tert-butyl alcohol in the presence of acid catalysts.
This method allows for the efficient production of the compound while maintaining high yields.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). In vitro assays showed that certain substituted pyrazolo[3,4-b]pyridines, including those with modifications similar to this compound, displayed promising antitubercular activity.
Table 1: Antimicrobial Activity Against M. tuberculosis
Compound Name | MIC (µg/mL) | Activity Level |
---|---|---|
Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine | 5 | High |
Other Substituted Pyrazolo Compounds | 10-20 | Moderate |
The mechanism by which tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine exerts its biological effects is thought to involve inhibition of key enzymes involved in bacterial metabolism. Molecular docking studies suggest that it may bind effectively to pantothenate synthetase in M. tuberculosis, disrupting essential metabolic pathways and leading to bacterial cell death .
Cytotoxicity Studies
While exploring its therapeutic potential, cytotoxicity studies are crucial. Preliminary data indicate that tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity Profile
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa | 15 | 2 |
MCF7 | 20 | 1.5 |
Normal Fibroblasts | >100 | - |
Case Study 1: Antitubercular Activity
A study conducted by Rao et al. (2023) synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). The study found that compounds with specific substitutions exhibited lower Minimum Inhibitory Concentrations (MICs), indicating strong antitubercular potential .
Case Study 2: Cancer Cell Line Evaluation
In another investigation focusing on cancer therapeutics, researchers assessed the efficacy of various pyrazolo[3,4-b]pyridine derivatives against breast cancer cell lines (MCF7). The results indicated that certain derivatives demonstrated significant cytotoxic effects with minimal toxicity to normal fibroblasts .
Properties
IUPAC Name |
tert-butyl 3-bromopyrazolo[3,4-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDVHLTUWUHLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726257 | |
Record name | tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-46-6 | |
Record name | tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.